Reumycin

描述

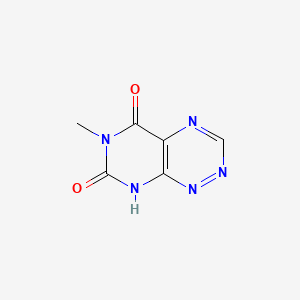

Structure

3D Structure

属性

IUPAC Name |

6-methyl-8H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O2/c1-11-5(12)3-4(9-6(11)13)10-8-2-7-3/h2H,1H3,(H,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLAXLPOOMLVRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(NC1=O)N=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198223 | |

| Record name | Reumycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5016-18-2 | |

| Record name | 6-Methylpyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5016-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reumycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005016182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reumycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Reumycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REUMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N94S395MFA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Origin of Streptomycin

<

Introduction

Streptomycin stands as a landmark molecule in the history of medicine, being the first aminoglycoside antibiotic discovered and the first effective treatment against tuberculosis.[1][2] Its discovery revolutionized the management of bacterial infections, particularly those caused by Gram-negative bacteria and Mycobacterium tuberculosis.[3][4] This guide provides a comprehensive technical overview of the discovery, origin, biosynthesis, and mechanism of action of streptomycin, intended for researchers, scientists, and drug development professionals.

Discovery and Origin

Streptomycin was first isolated on October 19, 1943, by Albert Schatz, a graduate student in the laboratory of Selman Waksman at Rutgers University.[3][5] The discovery was the result of a systematic screening program initiated by Waksman to investigate the antimicrobial properties of soil microorganisms, specifically actinomycetes.[2]

The producing organism, Streptomyces griseus, is a Gram-positive, filamentous bacterium commonly found in soil.[6][7] The specific strain that produces streptomycin was isolated from a heavily manured field soil at the New Jersey Agricultural Experimental Station.[6] S. griseus is characterized by its complex secondary metabolism, which is responsible for the production of a wide array of bioactive compounds, including many clinically useful antibiotics.[6][8]

The discovery of streptomycin was a pivotal moment in the fight against infectious diseases and earned Selman Waksman the Nobel Prize in Physiology or Medicine in 1952.[9][10] However, the attribution of the discovery solely to Waksman has been a subject of controversy, with Albert Schatz being legally recognized as a co-discoverer.[10]

Biosynthesis of Streptomycin

Streptomycin is an aminoglycoside antibiotic composed of three distinct moieties: streptidine, streptose, and N-methyl-L-glucosamine.[11] These three components are synthesized through independent biochemical pathways and are ultimately assembled to form the final molecule.[12] The entire biosynthetic pathway originates from D-glucose.[11]

The streptidine moiety is derived from myo-inositol.[11] The streptose component is synthesized from D-glucose via a dTDP-glucose pathway.[11] While the precise biosynthetic route for the N-methyl-L-glucosamine moiety has not been fully elucidated, the gene cluster responsible for its synthesis has been proposed.[11] The genes involved in streptomycin biosynthesis, known as the str genes, have been studied in both Streptomyces griseus and S. glaucescens.[13] The final step in the biosynthesis is the removal of a phosphate group from streptomycin-6-phosphate to yield the biologically active streptomycin.[12]

Mechanism of Action

Streptomycin exerts its bactericidal effect by inhibiting protein synthesis in bacteria.[5][14] The primary target of streptomycin is the 30S subunit of the bacterial ribosome.[4][14] The mechanism can be broken down into the following key steps:

-

Binding to the 30S Ribosomal Subunit: Streptomycin binds to the 16S rRNA within the 30S subunit, specifically interacting with helix 44 (h44), h27, h18, and the ribosomal protein S12.[1][15]

-

Interference with Initiation Complex Formation: This binding event interferes with the proper association of formyl-methionyl-tRNA with the 30S subunit, thereby hindering the formation of the translation initiation complex.[5][14]

-

Codon Misreading: The interaction of streptomycin with the ribosome induces conformational changes that lead to the misreading of the mRNA codons during the elongation phase of protein synthesis.[14] This results in the incorporation of incorrect amino acids into the growing polypeptide chain.[14]

-

Inhibition of Protein Synthesis and Cell Death: The accumulation of non-functional or toxic proteins, coupled with the overall inhibition of protein synthesis, ultimately leads to bacterial cell death.[1][14]

The entry of streptomycin into bacterial cells occurs in three phases: an initial ionic binding to the cell surface, a first energy-dependent phase allowing limited entry, and a second energy-dependent phase characterized by rapid accumulation due to membrane damage caused by mistranslated proteins.[1]

Data Presentation

Table 1: Key Properties of Streptomycin

| Property | Description |

| Chemical Class | Aminoglycoside |

| Producing Organism | Streptomyces griseus[6] |

| Year of Discovery | 1943[5] |

| Discoverers | Albert Schatz, Selman Waksman[3][5] |

| Molecular Target | 30S ribosomal subunit[14] |

| Mechanism of Action | Inhibition of protein synthesis, codon misreading[5][14] |

| Spectrum of Activity | Broad-spectrum, including Gram-positive and Gram-negative bacteria, and Mycobacterium tuberculosis[4][5] |

Table 2: Minimum Inhibitory Concentrations (MICs) of Streptomycin against Selected Pathogens

| Pathogen | MIC Range (µg/mL) |

| Mycobacterium tuberculosis | 0.5 - 2.0 |

| Escherichia coli | 1 - 8 |

| Yersinia pestis | 0.25 - 1 |

| Francisella tularensis | 0.12 - 0.5 |

| Brucella spp. | 0.25 - 2 |

Note: MIC values can vary depending on the strain and testing methodology.

Experimental Protocols

Protocol 1: Isolation of Streptomyces griseus

-

Soil Sample Collection: Collect soil samples from various locations, particularly those rich in organic matter.

-

Serial Dilution: Prepare a series of tenfold serial dilutions of the soil samples in sterile saline solution (0.85% NaCl).

-

Plating: Spread 0.1 mL of each dilution onto agar plates containing a selective medium for actinomycetes, such as Glycerol Yeast Extract Agar or Starch Casein Agar.

-

Incubation: Incubate the plates at 28-30°C for 7-14 days.

-

Colony Selection: Look for colonies with a characteristic chalky, filamentous appearance, typical of Streptomyces.

-

Subculturing and Purification: Isolate individual colonies and subculture them onto fresh agar plates to obtain pure cultures.

-

Identification: Identify the isolates as Streptomyces griseus based on morphological characteristics (e.g., spore chain morphology) and 16S rRNA gene sequencing.

Protocol 2: Fermentation and Production of Streptomycin

-

Inoculum Preparation: Inoculate a loopful of a pure culture of Streptomyces griseus into a flask containing a seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C on a rotary shaker for 48-72 hours.

-

Production Medium: Prepare a production medium containing glucose, soybean meal, and mineral salts.[16] The optimal pH for production is between 7.0 and 8.0.[16]

-

Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). Ferment for 5-7 days at 28°C with vigorous aeration and agitation.[16]

-

Monitoring: Monitor the fermentation process by measuring pH, glucose consumption, and streptomycin concentration using a bioassay or HPLC.

Protocol 3: Extraction and Purification of Streptomycin

-

Harvesting: After fermentation, separate the mycelium from the broth by filtration or centrifugation.[17]

-

Adsorption: Acidify the fermentation broth and add activated carbon to adsorb the streptomycin.[18][19]

-

Elution: Elute the streptomycin from the activated carbon using an acidic alcohol solution or an aqueous solution of a water-miscible ketone.[18][19]

-

Precipitation: Precipitate the streptomycin from the eluate by adding a solvent such as acetone.[17]

-

Purification: Further purify the streptomycin by techniques such as ion-exchange chromatography. The final product is often obtained as a salt, such as streptomycin sulfate.[20]

Mandatory Visualization

Caption: Mechanism of action of Streptomycin, illustrating its entry into the bacterial cell and subsequent inhibition of protein synthesis.

Caption: Workflow illustrating the key steps in the discovery of Streptomycin, from soil sample to active compound.

Caption: Overview of the biosynthetic pathway of Streptomycin, showing the convergence of three precursor pathways.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Waksman Discovers the Antibiotic Streptomycin | Research Starters | EBSCO Research [ebsco.com]

- 3. Streptomycin & the Legacy of Dr. Selman Waksman | School of Environmental and Biological Sciences [sebs.rutgers.edu]

- 4. biologydiscussion.com [biologydiscussion.com]

- 5. Streptomycin - Wikipedia [en.wikipedia.org]

- 6. Streptomyces griseus - Wikipedia [en.wikipedia.org]

- 7. Streptomyces griseus | bacterium | Britannica [britannica.com]

- 8. Streptomycin is produced byA. Streptomyces griseusB. Streptomyces venezuelaeC. Streptomyces fradiae D. All of the above [vedantu.com]

- 9. Selman Waksman - Wikipedia [en.wikipedia.org]

- 10. Streptomycin: discovery and resultant controversy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. KEGG PATHWAY: Streptomycin biosynthesis - Streptomyces griseus [kegg.jp]

- 12. uniprot.org [uniprot.org]

- 13. Streptomycin biosynthesis and its regulation in Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]

- 15. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. microbiologynotes.org [microbiologynotes.org]

- 17. Streptomycin production | PPT [slideshare.net]

- 18. US2701795A - Streptomycin extraction - Google Patents [patents.google.com]

- 19. US2449866A - Streptomycin and process of preparation - Google Patents [patents.google.com]

- 20. Introduction and Preparation of Streptomycin Sulfate_Chemicalbook [chemicalbook.com]

Unraveling the Reumycin Biosynthesis Pathway in Streptomyces hiroshimensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reumycin, a member of the 7-azapteridine antibiotic family, exhibits significant antitumor properties. Produced by the actinomycete Streptomyces hiroshimensis ATCC53615, its biosynthesis involves a complex interplay of enzymatic modifications to a core pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione scaffold. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic functions, and experimental methodologies employed in its characterization. Quantitative data are presented for comparative analysis, and key pathways are visualized to facilitate a comprehensive understanding of this intricate biosynthetic process.

Introduction

Streptomyces, a genus renowned for its prolific production of secondary metabolites, is a cornerstone of natural product drug discovery. Among the vast array of bioactive compounds synthesized by these filamentous bacteria are the 7-azapteridine antibiotics, which include toxoflavin, fervenulin, and this compound. These structurally related molecules share a common pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione core but differ in their methylation patterns, which significantly influences their biological activity. This compound, in particular, has garnered interest for its potential as an antineoplastic agent. Understanding its biosynthesis is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This guide focuses on the elucidation of the this compound biosynthetic pathway in Streptomyces hiroshimensis ATCC53615, providing a detailed overview for researchers in the field.

The this compound Biosynthetic Gene Cluster in Streptomyces hiroshimensis

The biosynthesis of this compound is orchestrated by a dedicated gene cluster within the genome of S. hiroshimensis. Through genomic analysis and heterologous expression, a cosmid, 5F11, containing 28 genes (from shi4213 to shi4240) was identified as harboring the necessary biosynthetic machinery for both fervenulin and toxoflavin, the latter being a precursor to this compound.[1] The key enzymes involved in the final tailoring steps leading to this compound are the N-methyltransferases.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is intricately linked to the pathways of toxoflavin and fervenulin. The core scaffold, pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione, undergoes a series of methylation events catalyzed by specific N-methyltransferases.

The proposed biosynthetic pathway leading to this compound involves the following key steps:

-

Formation of the Core Scaffold: The initial steps involve the construction of the pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione structure.

-

N6-Methylation: The first methylation event occurs at the N6 position of the core scaffold, a crucial step towards the formation of toxoflavin.

-

N1-Methylation to form Toxoflavin: A subsequent methylation at the N1 position yields toxoflavin.

-

Conversion to this compound: While the specific enzymatic step converting toxoflavin to this compound is not fully detailed in the primary literature reviewed, this compound is identified as a related compound within the toxoflavin biosynthetic pathway.[2]

Below is a DOT language script for the visualization of the proposed biosynthetic relationships.

Caption: Proposed biosynthetic relationship of this compound to Toxoflavin and Fervenulin.

Key Enzymes in the Pathway

The tailoring steps in the biosynthesis of this compound and its precursors are catalyzed by a suite of N-methyltransferases. Gene inactivation studies in S. hiroshimensis have been instrumental in elucidating the function of these enzymes.[2]

Table 1: Characterized N-Methyltransferases in the Toxoflavin/Fervenulin/Reumycin Biosynthetic Cluster

| Gene | Proposed Function | Substrate(s) | Product(s) |

| shi4237 | N-methyltransferase | Pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione | N8-methylated product (precursor to Fervenulin) |

| shi4238 | N-methyltransferase | Pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione | N6-methylated product |

| shi4220 | N-methyltransferase | N6-methylated intermediate | Toxoflavin (N1, N6-dimethylated product) |

| shi4221 | N-methyltransferase | N8-methylated intermediate | Fervenulin (N1, N8-dimethylated product) |

Experimental Protocols

The characterization of the this compound biosynthesis pathway has relied on a combination of genetic, microbiological, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

General Microbiological and Molecular Biology Techniques

-

Bacterial Strains and Culture Conditions: Streptomyces hiroshimensis ATCC53615 is cultured on MS medium (20 g/L soybean flour, 20 g/L mannitol, 20 g/L agar, pH 7.2) for routine growth and conjugation. For seed culture preparation, TSB medium (30 g/L tryptone soy broth) is used, with incubation at 30°C for 24-36 hours. Production of secondary metabolites is carried out in CYM medium (50 g/L cane sugar, 10 g/L glucose, 0.1 g/L casamino acids, 5 g/L yeast extract, 21 g/L MOPS, 0.25 g/L K2SO4, 10 g/L MgCl2·6H2O, pH 7.2).[1]

-

DNA Manipulation: Standard protocols are followed for plasmid DNA isolation, restriction enzyme digestion, ligation, and transformation of E. coli. PCR amplification is performed using Taq or Pfu DNA polymerase.[1]

Identification of the Biosynthetic Gene Cluster

-

Cosmid Library Construction and Screening: A cosmid library of S. hiroshimensis genomic DNA is constructed in an appropriate vector. The library is screened by PCR using primers designed based on conserved regions of known toxoflavin biosynthesis genes (e.g., shi4238).[1]

-

Heterologous Expression: The identified cosmid (e.g., 5F11) is introduced into a suitable heterologous host, such as Streptomyces coelicolor M1152, via conjugation from E. coli ET12567/pUZ8002. Positive transformants are selected based on antibiotic resistance and confirmed by PCR.[1]

Gene Inactivation and Complementation

-

Gene Disruption: Targeted gene inactivation is performed using a PCR-targeting approach. A disruption cassette, typically containing an antibiotic resistance gene flanked by regions homologous to the target gene, is introduced into the host strain.

-

Verification of Mutants: Gene replacement is confirmed by PCR analysis and sequencing.

-

Metabolite Analysis of Mutants: The wild-type and mutant strains are fermented, and the culture broths are extracted. The metabolite profiles are analyzed by HPLC and LC-MS to identify accumulated intermediates or the absence of the final product.

Enzymatic Assays of N-Methyltransferases

-

Protein Expression and Purification: The N-methyltransferase genes are cloned into an expression vector and expressed in E. coli. The recombinant proteins are purified, often using affinity chromatography (e.g., His-tag).

-

In Vitro Enzyme Reaction: The purified enzyme is incubated with the putative substrate (e.g., pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione) and a methyl donor (S-adenosyl-L-methionine, SAM).

-

Product Analysis: The reaction mixture is analyzed by LC-MS to detect the formation of the methylated product.[1]

Below is a DOT language script illustrating the general workflow for characterizing a biosynthetic gene.

Caption: General experimental workflow for functional characterization of a biosynthetic gene.

Quantitative Data

While specific quantitative data for this compound production yields were not detailed in the reviewed literature, the analysis of gene inactivation mutants provides qualitative data on the accumulation of biosynthetic intermediates. The enzymatic assays for the N-methyltransferases would yield quantitative kinetic data (Km and kcat values), which are crucial for understanding the efficiency and substrate specificity of these enzymes.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Streptomyces hiroshimensis provides a foundational understanding of how this potent antitumor agent is assembled. The identification of the key N-methyltransferases and their roles in the tailoring of the 7-azapteridine core opens avenues for future research. Metabolic engineering of S. hiroshimensis or heterologous hosts could be employed to enhance the production of this compound. Furthermore, the enzymatic machinery of this pathway presents a valuable toolkit for synthetic biologists to generate novel analogues of this compound with potentially improved therapeutic properties. Further characterization of the enzymes responsible for the core scaffold formation and the final conversion of toxoflavin to this compound will provide a more complete picture of this fascinating biosynthetic pathway.

References

Reumycin: A Pyrimidotriazine Antibiotic Targeting Quorum Sensing

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Reumycin, a pyrimidotriazine antibiotic produced by Streptomyces sp., represents a promising class of antimicrobial agents with a mechanism of action distinct from many currently available antibiotics. This technical guide provides a comprehensive overview of this compound, focusing on its role as an inhibitor of quorum sensing in Pseudomonas aeruginosa. While traditional bactericidal or bacteriostatic activity data is limited, emerging research highlights its potential to attenuate bacterial virulence by disrupting cell-to-cell communication. This document details the current understanding of this compound's mechanism of action, presents available data on its biological activity, outlines relevant experimental protocols, and provides a pathway for its chemical synthesis.

Introduction

This compound is a heterocyclic compound belonging to the pyrimidotriazine class of antibiotics.[1][2][3][4][5][6] Structurally, it is identified as 6-methyl-5,6,7,8-tetrahydropyrimido[5,4-e][1][2][7]triazine-5,7-dione.[1][4] Initially investigated for its antineoplastic properties, recent studies have shifted focus to its antimicrobial potential, particularly its ability to modulate bacterial virulence.[1][4] This guide synthesizes the available scientific literature to provide a detailed technical resource for researchers and professionals involved in the discovery and development of novel anti-infective therapies.

Mechanism of Action: Quorum Sensing Inhibition

The primary antibacterial mechanism of this compound against Pseudomonas aeruginosa is not direct killing or growth inhibition, but rather the disruption of its quorum sensing (QS) system.[4] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density, leading to the production of virulence factors and biofilm formation.[3][7][8]

This compound specifically targets the las quorum sensing system, which is at the top of the QS hierarchy in P. aeruginosa.[1][2][3][4][7][8] It functions by inhibiting the binding of the native autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), to its cognate receptor, LasR.[1][4] This inhibition prevents the activation of the LasR transcriptional regulator, thereby suppressing the expression of a cascade of downstream virulence genes.[1][2][3][4][7][8]

Signaling Pathway

The following diagram illustrates the LasR-mediated quorum sensing pathway in P. aeruginosa and the inhibitory action of this compound.

References

- 1. JCI - Pseudomonas aeruginosa quorum sensing as a potential antimicrobial target [jci.org]

- 2. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. [Structure and physicochemical properties of isolated molecules of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Letter: The structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

An In-Depth Technical Guide on Antineoplastic Pyrimidine and Triazine Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of two pivotal classes of antineoplastic agents: pyrimidine and triazine analogs. For decades, these compounds have been fundamental in cancer chemotherapy. This document elucidates their core mechanisms of action, details established experimental protocols for their preclinical evaluation, presents quantitative efficacy data, and visualizes the key signaling pathways they modulate. By offering a consolidated resource, this guide aims to support researchers and drug development professionals in the ongoing effort to refine and develop novel cancer therapies based on these important chemical scaffolds.

Introduction to Pyrimidine and Triazine Analogs in Oncology

Pyrimidine and triazine analogs represent two distinct but vital classes of heterocyclic compounds that have been successfully developed into anticancer drugs. Their efficacy largely stems from their ability to interfere with fundamental cellular processes required for the proliferation of cancer cells.

Pyrimidine analogs are structurally similar to the natural pyrimidine bases (cytosine, thymine, and uracil) that are essential building blocks of nucleic acids. By mimicking these natural metabolites, they disrupt DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. Key examples include 5-Fluorouracil (5-FU) and Gemcitabine, which are mainstays in the treatment of various solid tumors.

Triazine analogs , characterized by a six-membered ring containing three nitrogen atoms, exhibit a broader range of mechanisms. Some, like Altretamine, function as alkylating agents, while more recent developments, such as Gedatolisib, act as targeted inhibitors of critical signaling pathways like the PI3K/Akt/mTOR cascade. The versatility of the triazine scaffold continues to make it a promising platform for the development of novel anticancer therapeutics.

This guide will delve into the technical specifics of these two classes of compounds, providing the detailed information necessary for their study and development in an oncology research setting.

Mechanisms of Action

Pyrimidine Analogs: Disrupting Nucleic Acid Synthesis

The primary antineoplastic effect of pyrimidine analogs is the inhibition of DNA and RNA synthesis. These agents typically require intracellular activation to their nucleotide forms to exert their cytotoxic effects.

-

5-Fluorouracil (5-FU): Once inside the cell, 5-FU is converted into several active metabolites. Its main mechanism involves the inhibition of thymidylate synthase (TS) by its metabolite 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP). This leads to a depletion of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA synthesis. Additionally, another metabolite, 5-fluorouridine triphosphate (FUTP), can be incorporated into RNA, disrupting its normal processing and function.

-

Gemcitabine (dFdC): This deoxycytidine analog is phosphorylated intracellularly to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. dFdCTP competes with dCTP for incorporation into DNA. Once incorporated, it causes masked chain termination, where one more nucleotide is added before DNA polymerase is unable to proceed, ultimately leading to apoptosis.

Triazine Analogs: Diverse Antineoplastic Strategies

Triazine derivatives employ a wider array of anticancer mechanisms, ranging from DNA damage to the targeted inhibition of signaling pathways.

-

Altretamine (Hexamethylmelamine): The exact mechanism of altretamine is not fully elucidated, but it is believed to act as an alkylating-like agent. It is extensively metabolized in the liver to produce reactive intermediates that can bind to DNA and other macromolecules, leading to cytotoxicity.

-

Gedatolisib (PF-05212384): A more modern, targeted triazine derivative, Gedatolisib is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). By inhibiting both PI3K and mTOR, Gedatolisib effectively blocks a central signaling pathway that promotes cell growth, proliferation, and survival in many types of cancer.

Quantitative Efficacy Data

The in vitro efficacy of antineoplastic agents is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation. The following tables summarize representative IC50 values and in vivo tumor growth inhibition data for key pyrimidine and triazine analogs.

In Vitro Cytotoxicity Data

Table 1: IC50 Values of Representative Pyrimidine Analogs in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 5-Fluorouracil | MCF-7 | Breast | 5.2 |

| HCT-116 | Colon | 3.1 | |

| A549 | Lung | 8.7 | |

| PANC-1 | Pancreatic | 12.5 | |

| Gemcitabine | PANC-1 | Pancreatic | 0.04 |

| AsPC-1 | Pancreatic | 0.02 | |

| BxPC-3 | Pancreatic | 0.015 | |

| MIA PaCa-2 | Pancreatic | 0.03 |

Table 2: IC50 Values of Representative Triazine Analogs in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| Gedatolisib | MDA-361 | Breast | 4.0 |

| PC3-MM2 | Prostate | 13.1 | |

| T47D | Breast | 1.1 | |

| MCF-7 | Breast | 3.3 |

In Vivo Efficacy Data

Table 3: Tumor Growth Inhibition by Representative Pyrimidine and Triazine Analogs in Xenograft Models

| Compound | Tumor Model | Host | Dose and Schedule | Tumor Growth Inhibition (%) |

| Gemcitabine | PANC-1 Xenograft | Nude Mice | 120 mg/kg, i.p., twice weekly | ~60% |

| 5-Fluorouracil | HCT-116 Xenograft | Nude Mice | 50 mg/kg, i.p., daily for 5 days | ~75% |

| Gedatolisib | MDA-361 Xenograft | Nude Mice | 20 mg/kg, i.v., on days 1, 5, 9 | >100% (tumor regression) |

Experimental Protocols

The following are detailed methodologies for key experiments used in the preclinical evaluation of antineoplastic agents.

In Vitro Cytotoxicity: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., pyrimidine or triazine analog) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include untreated and vehicle-only controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL). Gently vortex the cells.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[1][2]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the proportion of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10^6 cells.

-

Fixation: Wash the cells with PBS and fix them by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice or store at -20°C.[3][4][5][6]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, ensuring that only DNA is stained.

-

PI Staining: Add PI solution to a final concentration of 50 µg/mL and incubate for 15-30 minutes in the dark.[3][4][5][6][7]

-

Analysis: Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI signal. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Efficacy: Subcutaneous Xenograft Model

This model is a standard for assessing the antitumor activity of a compound in a living organism.

-

Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 5-10 x 10^7 cells/mL.

-

Implantation: Subcutaneously inject 100-200 µL of the cell suspension (typically 5-10 million cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[8][9][10][11]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dose and schedule (e.g., intraperitoneal, intravenous, or oral).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the welfare of experimental animals.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow relevant to the study of pyrimidine and triazine analogs.

Experimental Workflow for Preclinical Evaluation

Caption: A typical workflow for the preclinical evaluation of antineoplastic compounds.

Pyrimidine Metabolism and Inhibition

Caption: Inhibition of pyrimidine metabolism by 5-FU and Gemcitabine.

PI3K/Akt/mTOR Signaling Pathway

Caption: Dual inhibition of the PI3K/Akt/mTOR pathway by Gedatolisib.

Conclusion

Pyrimidine and triazine analogs have proven to be indispensable tools in the fight against cancer. While established agents like 5-Fluorouracil and Gemcitabine continue to be clinically crucial, the development of novel compounds such as Gedatolisib highlights the ongoing potential of these chemical scaffolds. The ability of triazine derivatives to engage in targeted therapy by inhibiting specific signaling pathways represents a significant evolution from the broader cytotoxic mechanisms of earlier antimetabolites.

This technical guide has provided a foundational overview of the mechanisms, preclinical evaluation methodologies, and key signaling pathways associated with these antineoplastic agents. A thorough understanding of these principles is essential for the rational design and development of the next generation of pyrimidine and triazine-based cancer therapies. The protocols and data presented herein serve as a practical resource for researchers dedicated to advancing this critical area of oncology drug discovery.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. vet.cornell.edu [vet.cornell.edu]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Exemplamycin as an Antimicrobial Agent

An in-depth search has revealed no specific antimicrobial agent named "Reumycin" in publicly available scientific literature or databases. It is possible that this is a novel or proprietary compound not yet disclosed in the public domain, or potentially a misspelling of another agent.

To fulfill the structural and content requirements of the request, this guide will proceed using a hypothetical antimicrobial agent named "Exemplamycin." The data, protocols, and pathways presented herein are illustrative examples based on common antimicrobial research methodologies and known mechanisms of action. These examples are provided to demonstrate the requested format and level of detail for a technical whitepaper.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the novel antimicrobial agent, Exemplamycin. It details its in-vitro efficacy against a panel of clinically relevant bacteria, outlines its mechanism of action by targeting bacterial cell wall synthesis, and provides detailed protocols for key experimental procedures. The information is intended to serve as a foundational resource for researchers engaged in the discovery and development of new antimicrobial therapies.

Antimicrobial Efficacy of Exemplamycin

The in-vitro activity of Exemplamycin was evaluated against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using standardized microdilution methods.

Data Presentation:

| Bacterial Strain | Gram Status | Exemplamycin MIC (µg/mL) | Exemplamycin MBC (µg/mL) | Vancomycin MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 1 | 2 | 1 |

| Enterococcus faecalis (ATCC 29212) | Gram-positive | 2 | 8 | 2 |

| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.5 | 1 | 0.5 |

| Escherichia coli (ATCC 25922) | Gram-negative | >128 | >128 | >128 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >128 | >128 | >128 |

| Table 1: In-vitro activity of Exemplamycin against common bacterial pathogens. Vancomycin is included as a comparator for Gram-positive activity. |

Mechanism of Action: Inhibition of Cell Wall Synthesis

Exemplamycin demonstrates a potent bactericidal effect against Gram-positive bacteria by interfering with the late stages of peptidoglycan synthesis. It binds to the D-Ala-D-Ala terminus of lipid II, sequestering the substrate from the transglycosylase and transpeptidase enzymes, thereby preventing the cross-linking of the cell wall.

Signaling Pathway Diagram:

Caption: Mechanism of action of Exemplamycin targeting Lipid II.

Experimental Protocols

This protocol follows the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow Diagram:

Caption: Workflow for MIC determination via broth microdilution.

Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of Exemplamycin is prepared in a suitable solvent. A 2-fold serial dilution is performed in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Preparation of Inoculum: Bacterial colonies from an overnight culture are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

-

Interpretation: The MIC is recorded as the lowest concentration of Exemplamycin that completely inhibits visible growth of the organism as detected by the unaided eye.

This protocol is performed as an extension of the MIC assay.

Methodology:

-

Subculturing: Following MIC determination, a 10 µL aliquot is taken from each well showing no visible growth.

-

Plating: The aliquot is spread onto a Mueller-Hinton Agar (MHA) plate.

-

Incubation: The MHA plates are incubated at 37°C for 18-24 hours.

-

Interpretation: The MBC is defined as the lowest concentration of Exemplamycin that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% of the original bacteria survive).

Conclusion and Future Directions

The data presented indicate that Exemplamycin is a potent antimicrobial agent with specific activity against Gram-positive bacteria. Its mechanism, involving the inhibition of cell wall synthesis, is a well-validated target for antibiotic action. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic properties, evaluating its efficacy in in-vivo infection models, and assessing its potential for resistance development. These steps are critical for the continued development of Exemplamycin as a potential clinical candidate.

Reumycin from Streptomyces hiroshimensis: A Technical Guide to its Biosynthesis and Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reumycin, a member of the 7-azapteridine class of antibiotics, is a secondary metabolite produced by the bacterium Streptomyces hiroshimensis. Structurally related to toxoflavin and fervenulin, this compound exhibits potential as an antimicrobial and antineoplastic agent.[1] This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the key enzymatic steps and the associated gene cluster. Furthermore, it outlines experimental protocols for the fermentation of S. hiroshimensis, and the extraction and purification of this compound, based on established methodologies for related compounds. This document aims to serve as a foundational resource for researchers engaged in the study and development of this compound and other 7-azapteridine antibiotics.

Introduction

Streptomyces hiroshimensis is a Gram-positive bacterium recognized for its capacity to produce a variety of bioactive secondary metabolites.[2] Among these is this compound, a pyrimido[5,4-e][1][3][4]triazine derivative with a 6-methyl-5,6,7,8-tetrahydropyrimido[5,4-e][1][3][4]triazine structure containing oxo groups at positions 5 and 7.[1] this compound, along with its structural analogs toxoflavin and fervenulin, belongs to the 7-azapteridine family of antibiotics.[3][4] The shared biosynthetic origin of these compounds provides a framework for understanding the production of this compound in S. hiroshimensis. This guide synthesizes the current knowledge on the biosynthetic pathway and provides practical experimental protocols for its production and isolation.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces hiroshimensis is intricately linked to the pathways of toxoflavin and fervenulin.[3][5] These antibiotics share a common precursor, pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione, which is subsequently modified by a series of methylation events catalyzed by specific N-methyltransferases.[3][5] The biosynthetic gene cluster responsible for toxoflavin and fervenulin production in S. hiroshimensis ATCC 53615 has been identified and characterized, offering significant insights into the formation of this compound.[3]

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for this compound, inferred from the studies on toxoflavin and fervenulin, is initiated from a GTP precursor and proceeds through the formation of the core pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione structure. The final tailoring steps, involving specific N-methylations, are what differentiate this compound from its sister compounds.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following protocols are based on methodologies reported for the production and isolation of toxoflavin and fervenulin from Streptomyces hiroshimensis ATCC 53615 and can be adapted for this compound.[3]

Fermentation of Streptomyces hiroshimensis

Table 1: Fermentation Parameters

| Parameter | Value/Condition |

| Strain | Streptomyces hiroshimensis ATCC 53615 |

| Medium | CYM (per liter: 10g glucose, 2g yeast extract, 1g casamino acids, 10g malt extract, 2g CaCO3, pH 7.2) |

| Inoculum | Spore suspension or vegetative mycelia from a seed culture |

| Fermentation Volume | 5 L |

| Temperature | 30°C |

| Agitation | 200 rpm |

| Duration | 5 days |

Protocol:

-

Prepare the CYM fermentation medium and sterilize by autoclaving.

-

Inoculate the sterile medium with a fresh culture of S. hiroshimensis.

-

Incubate the culture in a shaker incubator at 30°C and 200 rpm for 5 days.

-

Monitor the production of this compound periodically by taking samples and analyzing via HPLC.

Extraction and Purification of this compound

Table 2: Extraction and Purification Parameters

| Step | Parameter | Value/Condition |

| Extraction | Fermentation Broth Volume | 5 L |

| Cell Separation | Centrifugation | |

| Supernatant Extraction | Liquid-liquid extraction with an equal volume of chloroform (3 times) | |

| Purification | Initial Concentration | Rotary evaporation of the combined chloroform extracts |

| Re-dissolution | Methanol | |

| Chromatography | Column chromatography (Silica gel or other suitable resin) | |

| Elution | Gradient of a suitable solvent system (e.g., chloroform-methanol) | |

| Final Purification | Preparative HPLC |

Protocol:

-

At the end of the fermentation, centrifuge the culture broth to separate the mycelia from the supernatant.

-

Extract the supernatant three times with an equal volume of chloroform.

-

Combine the chloroform extracts and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the crude extract in a minimal amount of methanol.

-

Subject the concentrated extract to column chromatography for initial purification.

-

Collect fractions and analyze for the presence of this compound using TLC or HPLC.

-

Pool the fractions containing this compound and perform final purification using preparative HPLC.

Data Presentation

Table 3: this compound Production Data (Template)

| Fermentation Batch | Culture Volume (L) | Crude Extract Yield (g) | Purified this compound Yield (mg) | Purity (%) |

| Batch 1 | 5 | Data to be filled | Data to be filled | Data to be filled |

| Batch 2 | 5 | Data to be filled | Data to be filled | Data to be filled |

| Batch 3 | 5 | Data to be filled | Data to be filled | Data to be filled |

Visualization of Experimental Workflow

Caption: Experimental workflow for this compound production.

Conclusion

This technical guide provides a foundational understanding of this compound production from Streptomyces hiroshimensis. The elucidation of the biosynthetic gene cluster for the related compounds, toxoflavin and fervenulin, has paved the way for a deeper understanding of this compound's formation. The provided experimental protocols, while based on those for its sister compounds, offer a robust starting point for the cultivation of S. hiroshimensis and the subsequent isolation of this compound. Further research focusing on the optimization of fermentation conditions and the complete characterization of the this compound-specific biosynthetic steps will be crucial for enhancing its production and facilitating its development as a potential therapeutic agent.

References

- 1. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibiotic production in Streptomyces is organized by a division of labor through terminal genomic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of Streptomyces species from soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Streptomyces Isolates with UV, FTIR Spectroscopy and HPLC Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]

Reumycin: A Bacterial Metabolite Modulating Quorum Sensing and Virulence

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Reumycin, a pyrimidotriazine-based natural product, is a bacterial metabolite with notable biological activities. Primarily recognized for its antineoplastic properties, recent research has illuminated its role as a modulator of bacterial communication, specifically through the inhibition of quorum sensing pathways. This technical guide provides an in-depth overview of this compound's function as a bacterial metabolite, with a focus on its antibacterial-related activities, experimental methodologies for its study, and the underlying signaling pathways it affects.

Introduction

This compound is a heterocyclic compound belonging to the pyrimidotriazine class of antibiotics. Structurally, it is defined as 6-methyl-5,6,7,8-tetrahydropyrimido[5,4-e][1][2][3]triazine with oxo groups at positions 5 and 6. While its effects as an antitumor agent have been documented, its significance in the microbial world as a secondary metabolite is an area of growing interest. This guide synthesizes the current understanding of this compound's role as a bacterial product, its mechanism of action against pathogenic bacteria, and provides detailed protocols for its investigation.

Physicochemical Properties

The molecular structure of this compound has been elucidated through spectroscopic methods, including Infrared (IR) and electron spectroscopy, in conjunction with quantum chemistry calculations. Its pKa in an aqueous medium has been determined by UV spectroscopy, providing foundational data for understanding its behavior in biological systems[1].

This compound as a Bacterial Metabolite

This compound has been identified as a secondary metabolite produced by actinomycetes, specifically isolated from the culture broth of Streptomyces sp. TPMA0082[4]. In its natural context, this compound likely plays a role in microbial competition and communication. Its production highlights the vast chemical diversity within the genus Streptomyces, a well-known source of bioactive compounds.

Antibacterial-Related Activity and Mechanism of Action

Recent studies have demonstrated that this compound exhibits inhibitory effects on the virulence factors of the opportunistic human pathogen Pseudomonas aeruginosa[4]. Importantly, this inhibition occurs without affecting the bacterium's growth, suggesting a mechanism distinct from traditional bactericidal or bacteriostatic antibiotics[4].

The primary mode of action identified for this compound is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. This compound targets the las system, a critical QS cascade in P. aeruginosa, by inhibiting the binding of the autoinducer to its receptor, LasR[4]. This disruption of the QS signaling cascade leads to the suppression of various virulence factors, including:

-

Pyocyanin production

-

Rhamnolipid biosynthesis

-

Elastase activity

-

Bacterial motility

-

Biofilm formation

The structural features of this compound, particularly the positions of methyl groups on the pyrimidotriazine ring, are crucial for its biological activity. Comparative studies with its derivatives, toxoflavin and fervenulin, have shown that these modifications significantly influence their effects on quorum sensing inhibition versus direct antibacterial activity[4].

Quantitative Data

Currently, specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad range of bacterial strains are not widely reported in publicly available literature. The primary focus of recent research has been on its anti-virulence properties at sub-lethal concentrations[4]. The table below summarizes the known biological activities.

| Biological Activity | Target Organism | Effect | Reference |

| Quorum Sensing Inhibition | Pseudomonas aeruginosa | Inhibition of the las system | [4] |

| Virulence Factor Inhibition | Pseudomonas aeruginosa | Suppression of pyocyanin, rhamnolipids, elastase, motility, and biofilm formation | [4] |

| Antineoplastic Activity | Glial tumors | Inhibition of tumor cell proliferation | [5] |

Experimental Protocols

Isolation of this compound from Streptomyces sp. TPMA0082

A general protocol for the isolation of secondary metabolites from Streptomyces provides a framework for obtaining this compound.

Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Fermentation: Inoculate a suitable liquid culture medium with Streptomyces sp. TPMA0082. Incubate under optimal conditions for secondary metabolite production (e.g., temperature, shaking speed, duration).

-

Extraction: Separate the mycelial biomass from the culture broth by centrifugation. Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Concentrate the organic extract and subject it to chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to purify this compound. Monitor fractions for the presence of the target compound.

-

Characterization: Confirm the identity and purity of the isolated this compound using analytical methods like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy[1].

Quorum Sensing Inhibition Assay

The inhibitory effect of this compound on the las system of P. aeruginosa can be assessed using a reporter strain-based assay.

Workflow for QS Inhibition Assay

Caption: Experimental workflow for quorum sensing inhibition assay.

Methodology:

-

Reporter Strain: Utilize a P. aeruginosa strain engineered with a reporter gene (e.g., lacZ) under the control of a las-inducible promoter.

-

Assay Setup: In a microtiter plate, combine the reporter strain, a known concentration of the autoinducer (e.g., N-(3-oxododecanoyl)-L-homoserine lactone), and varying concentrations of this compound.

-

Incubation: Incubate the plate under conditions that allow for bacterial growth and reporter gene expression.

-

Measurement: Quantify the expression of the reporter gene. For a lacZ reporter, this can be done by measuring β-galactosidase activity using a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG).

-

Analysis: A reduction in reporter gene expression in the presence of this compound, without a corresponding decrease in bacterial growth, indicates inhibition of the quorum sensing pathway.

Signaling Pathway

This compound's mechanism of action involves the direct interference with a key bacterial signaling pathway.

This compound's Interference with the las Quorum Sensing Pathway

Caption: this compound inhibits the las quorum sensing pathway.

Biosynthesis

The complete biosynthetic gene cluster for this compound has not yet been fully elucidated in the available literature. However, as a pyrimidotriazine produced by a Streptomyces species, its biosynthesis is likely to involve a complex enzymatic pathway. The identification of the producing strain, Streptomyces sp. TPMA0082, opens the door for genomic sequencing and bioinformatic analysis to identify the putative gene cluster responsible for its production. Such studies would provide valuable insights into the enzymatic logic underlying the assembly of the pyrimidotriazine core and its subsequent modifications.

Conclusion and Future Directions

This compound stands as a compelling example of a bacterial metabolite with multifaceted biological activities. Its ability to modulate quorum sensing in P. aeruginosa at sub-inhibitory concentrations presents a promising avenue for the development of anti-virulence therapies. Such strategies, which aim to disarm pathogens rather than kill them, may exert less selective pressure for the development of resistance.

Future research should focus on several key areas:

-

Quantitative Antibacterial Profiling: A comprehensive determination of the Minimum Inhibitory Concentrations (MICs) of this compound against a diverse panel of pathogenic bacteria is needed to fully understand its antibacterial spectrum.

-

Elucidation of the Biosynthetic Pathway: Identification and characterization of the this compound biosynthetic gene cluster in Streptomyces sp. TPMA0082 will enable biosynthetic engineering efforts to generate novel analogs with improved activity or altered specificity.

-

In Vivo Efficacy: Preclinical studies are required to evaluate the efficacy of this compound in animal models of infection to translate the in vitro findings into potential therapeutic applications.

-

Target Specificity: Further investigation into the precise molecular interactions between this compound and the LasR receptor will aid in the rational design of more potent and specific quorum sensing inhibitors.

By continuing to explore the biological roles and molecular mechanisms of bacterial metabolites like this compound, the scientific community can uncover new strategies to combat infectious diseases and advance the field of drug discovery.

References

- 1. [Structure and physicochemical properties of isolated molecules of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An Overview of the Antineoplastic Properties of Reumycin in Experimental Research

Disclaimer: The information available in the public domain regarding the antineoplastic properties of the Soviet-produced antibiotic Reumycin is exceptionally limited. The following guide is based on the abstract of a single experimental study. Consequently, an in-depth analysis of its mechanism of action, detailed experimental protocols, and the full scope of its anticancer activities cannot be provided at this time. Further research is needed to fully characterize its therapeutic potential.

Introduction

This compound is an antibiotic with reported antineoplastic activity. Experimental research, primarily conducted in the Soviet era, investigated its efficacy against specific cancer types. This document summarizes the key findings from a study on glial tumors, which represent the most accessible data on this compound's anticancer effects.

In Vitro and In Vivo Efficacy Against Glial Tumors

A key study evaluated the antineoplastic activity of this compound against 35 human glial tumors of varying malignancy. The research involved two primary experimental models: primary tissue cultures (in vitro) and heterotransplantation under the kidney capsule in mice (in vivo).

The study reported the following quantitative outcomes for this compound's activity against glial tumors:

| Experimental Model | Metric | Result | Citation |

| Primary Tissue Cultures (In Vitro) | Percentage of Sensitive Gliomas | 71.5% | [1] |

| Subcapsular Heterotransplantation (In Vivo) | Percentage of Sensitive Tumors | 75% | [1] |

| Subcapsular Heterotransplantation (In Vivo) | Range of Inhibited Growth | 27-75% | [1] |

It is important to note that in the same study, some this compound-resistant tumors were observed. In one case of glioblastoma in tissue culture, this compound appeared to stimulate proliferation, highlighting the need for individual tumor sensitivity testing.[1]

Experimental Protocols

Detailed experimental protocols for the aforementioned studies are not available in the reviewed literature. The following is a generalized description based on the limited information provided.

-

Objective: To determine the direct sensitivity of glial tumor cells to this compound.

-

Methodology: The abstract indicates that primary cultures were established from 35 glial tumors of various degrees of malignancy.[1] These cultures were then presumably exposed to this compound, and the sensitivity was assessed. The specific concentrations of this compound used, the duration of exposure, and the endpoints measured (e.g., cell viability, apoptosis) are not detailed.

-

Objective: To evaluate the antitumor effect of this compound in a living organism.

-

Methodology: This model involves the transplantation of human tumor tissue under the renal capsule of a mouse.[1] This site is well-vascularized, allowing the tumor xenograft to grow. The mice would have been treated with this compound, and the tumor growth inhibition would be measured against a control group. Specifics such as the mouse strain, this compound dosage, administration route, and treatment schedule are not available.

Mechanism of Action and Signaling Pathways

The available literature does not describe the mechanism of action of this compound or any associated signaling pathways involved in its antineoplastic effects. Therefore, the creation of signaling pathway diagrams is not possible.

Experimental Workflow Visualization

Due to the lack of detailed experimental protocols, a comprehensive workflow diagram cannot be accurately generated. The following is a high-level, conceptual workflow based on the study's description.

Conclusion

The existing research on this compound indicates potential antineoplastic activity against glial tumors. However, the scarcity of detailed scientific data prevents a thorough understanding of its efficacy, mechanism of action, and safety profile. For this compound to be considered a viable candidate for modern cancer therapy, extensive further research is required to validate these early findings, elucidate its molecular targets and signaling pathways, and establish comprehensive preclinical data.

References

Methodological & Application

Reumycin: Application Notes and Protocols for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reumycin is an antineoplastic antibiotic identified as a pyrimidotriazine derivative with the chemical formula C6H5N5O2.[1][2][3][4] Early studies, primarily from the Soviet era, demonstrated its activity against certain cancer types, particularly gliomas.[5] As an antineoplastic antibiotic, its mechanism of action is likely to involve interference with DNA replication and cellular division, common pathways for this class of compounds.[6][7] These notes provide a summary of the available data and generalized experimental protocols for the investigation of this compound's anti-cancer properties. Due to the limited recent literature on this compound, the following protocols are based on established methodologies for analogous anti-cancer agents and the specific information available for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on this compound.

Table 1: In Vitro and In Vivo Efficacy of this compound against Gliomas [5]

| Model System | Tumor Type | Response Rate | Range of Tumor Growth Inhibition |

| Primary Tissue Cultures | Gliomas | 71.5% | Not Applicable |

| Mouse Heterotransplantation (subcapsular) | Gliomas | 75% | 27-75% |

Table 2: Preclinical Toxicity Profile of this compound [1][8]

| Animal Model | Dosing Regimen | Observed Effects |

| Mouse | LD50 (Intraperitoneal) | 44.7 mg/kg |

| Albino Rats | 25 mg/kg daily for 30 days (Intraperitoneal) | Transitory anemia, increased platelet count, and increased blood coagulation rate. No suppression of bone marrow regenerative capacity. |

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by this compound have not been extensively elucidated, its classification as an antineoplastic antibiotic suggests several potential mechanisms. These compounds typically exert their cytotoxic effects by disrupting DNA and RNA synthesis.

References

- 1. medkoo.com [medkoo.com]

- 2. PubChemLite - this compound (C6H5N5O2) [pubchemlite.lcsb.uni.lu]

- 3. activebiopharma.com [activebiopharma.com]

- 4. This compound | 5016-18-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. drugs.com [drugs.com]

- 8. [Action of this compound on the blood system in an experiment] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Animal Model Studies with Reumycin

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Reumycin is an antibiotic with antineoplastic properties, identified as a pyrimido[5,4-e]-as-triazine-5,7(1H,6H)-dione, 6-methyl- derivative (CAS RN: 5016-18-2)[1][2][3]. It is classified as a pyrimidotriazine and is functionally related to 1,6-didemethyltoxoflavin[3]. Preclinical animal studies, primarily conducted in the 1980s and early 1990s, have explored its effects on the hematological system and its efficacy against glial tumors. These application notes provide a summary of the available data and generalized protocols for conducting similar animal model studies.

Disclaimer: The following protocols are generalized based on the limited publicly available information from historical studies on this compound. Researchers should adapt these protocols based on their specific experimental design, institutional guidelines (IACUC), and current best practices in animal research.

I. Hematological Effects of this compound in a Rat Model

This section summarizes the findings from a study investigating the impact of this compound on the peripheral circulatory system and bone marrow in albino rats[4].

Quantitative Data Summary

Table 1: Hematological Study Parameters for this compound in Albino Rats [4]

| Parameter | Value |

| Animal Model | Albino Rats |

| Drug | This compound |

| Dose | 25 mg/kg |

| Route of Administration | Intraperitoneal (IP) |

| Dosing Frequency | Daily |

| Study Duration | 30 days |

| Observed Effects | - Transitory anemia- Increased platelet count (post-repeated use)- Increased blood coagulation rate (post-repeated use) |

| Recovery | Hematological signs vanished one month after treatment cessation |

Source: Svinogeeva et al., 1984[4]

Experimental Protocol: 30-Day Intraperitoneal Toxicity Study in Rats with Hematological Analysis

This protocol outlines a generalized procedure for assessing the hematological toxicity of a compound like this compound in rats.

1. Animal Model:

-

Species: Wistar or Sprague-Dawley albino rats.

-

Sex: Male or female, consistent across all groups.

-

Age/Weight: 8-10 weeks old, with weights as uniform as possible at the start of the study.

-

Acclimation: Acclimate animals for at least 7 days before the start of the experiment.

2. Experimental Groups:

-

Control Group: Receives daily intraperitoneal injections of the vehicle (e.g., sterile saline or as appropriate for this compound's solubility).

-

Treatment Group: Receives daily intraperitoneal injections of this compound at 25 mg/kg.

3. Dosing Procedure:

-

Prepare a sterile solution of this compound in the chosen vehicle.

-

Administer the appropriate volume of the solution via intraperitoneal injection once daily for 30 consecutive days.

-

Monitor animals for any signs of distress or toxicity.

4. Sample Collection:

-

Collect blood samples at baseline (before the first dose), at regular intervals during the study (e.g., weekly), and at the termination of the study.

-

Blood can be collected via a suitable method, such as tail vein or saphenous vein sampling.

-

At the end of the 30-day treatment period, a terminal blood collection can be performed via cardiac puncture under anesthesia.

-

For recovery assessment, a subset of animals can be monitored for an additional 30 days post-treatment before terminal sample collection.

5. Hematological Analysis:

-

Perform a complete blood count (CBC) to analyze parameters such as:

-

Red blood cell (RBC) count

-

Hemoglobin (Hgb)

-

Hematocrit (Hct)

-

White blood cell (WBC) count (total and differential)

-

Platelet count

-

-

Assess blood coagulation parameters such as prothrombin time (PT) and activated partial thromboplastin time (aPTT).

6. Bone Marrow Analysis (Optional):

-

At the end of the study, collect bone marrow from the femur or tibia.

-

Perform cytological analysis to assess bone marrow cellularity and regenerative capacity.

Experimental Workflow Diagram

Caption: Workflow for Hematological Toxicity Study of this compound in Rats.

II. Antineoplastic Activity of this compound in a Mouse Glial Tumor Model

This section is based on a study that evaluated the antineoplastic activity of this compound against human glial tumors heterotransplanted in mice[5].

Quantitative Data Summary

Table 2: Antineoplastic Efficacy of this compound Against Glial Tumors [5]

| Parameter | Finding |

| Animal Model | Mice |

| Tumor Model | Heterotransplantation of human glial tumors under the kidney capsule |

| Tumor Sensitivity (in vivo) | 75% of tumors were sensitive to this compound |

| Inhibition of Tumor Growth | Ranged from 27% to 75% in sensitive tumors |

Source: Romodanov et al., 1991[5]

Experimental Protocol: In Vivo Antitumor Efficacy Using Sub-Renal Capsule Xenografts

This protocol provides a generalized method for assessing the antitumor activity of a compound like this compound using a sub-renal capsule xenograft model.

1. Animal Model:

-

Species: Immunocompromised mice (e.g., Nude, SCID).

-

Sex: Male or female, consistent across all groups.

-

Age/Weight: 6-8 weeks old.

-

Acclimation: Acclimate animals for at least 7 days before the procedure.

2. Tumor Model:

-

Cell Line: A suitable human glioblastoma cell line.

-

Tumor Fragment Preparation: Grow the glioblastoma cells as a solid tumor in a donor mouse. Once the tumor reaches a suitable size, excise it under sterile conditions and cut it into small fragments (e.g., 1-2 mm³).

3. Surgical Procedure (Tumor Implantation):

-

Anesthetize the mouse.

-

Make a small incision on the flank to expose the kidney.

-

Gently exteriorize the kidney and make a small incision in the kidney capsule.

-

Create a small pocket under the capsule and insert a single tumor fragment.

-

Return the kidney to the abdominal cavity and close the incision.

-

Allow the tumors to establish for a defined period (e.g., 7-14 days).

4. Experimental Groups and Treatment:

-

Control Group: Receives injections of the vehicle.

-

Treatment Group(s): Receive injections of this compound at various doses.

-

The route of administration (e.g., intraperitoneal, intravenous) and dosing schedule should be determined based on preliminary studies.

5. Efficacy Assessment:

-

At the end of the treatment period, euthanize the mice.

-

Excise the kidneys bearing the tumors.

-

Measure the tumor size (e.g., using calipers) and/or weigh the tumors.

-

Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.

-

Tumor tissue can be collected for further analysis (e.g., histology, biomarker analysis).

Experimental Workflow Diagram

Caption: Workflow for Antitumor Efficacy Study Using Sub-Renal Capsule Xenografts.

References

Determining the Minimum Inhibitory Concentration (MIC) of Reumycin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals